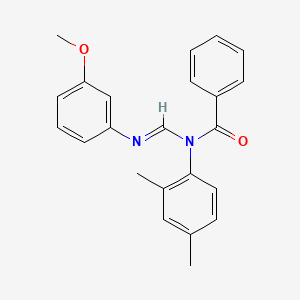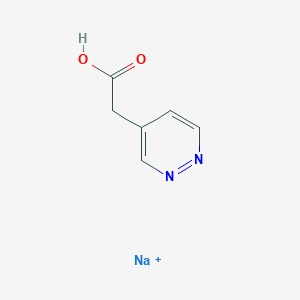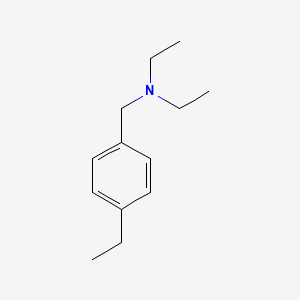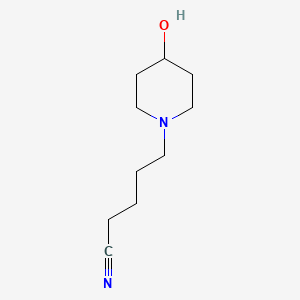
N-(2,4-Dimethylphenyl)-N-((3-methoxyphenylimino)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-Dimethylphenyl)-N-((3-methoxyphenylimino)methyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound features a complex structure with multiple aromatic rings and functional groups, making it a subject of interest in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethylphenyl)-N-((3-methoxyphenylimino)methyl)benzamide typically involves the condensation of 2,4-dimethylaniline with 3-methoxybenzaldehyde, followed by the reaction with benzoyl chloride. The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the formation of the imine intermediate. The final product is obtained through purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, including spectroscopic analysis and chromatography, ensure the consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-Dimethylphenyl)-N-((3-methoxyphenylimino)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imine group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
N-(2,4-Dimethylphenyl)-N-((3-methoxyphenylimino)methyl)benzamide has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent or drug precursor.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2,4-Dimethylphenyl)-N-((3-methoxyphenylimino)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,4-Dimethylphenyl)-N-((3-hydroxyphenylimino)methyl)benzamide
- N-(2,4-Dimethylphenyl)-N-((3-chlorophenylimino)methyl)benzamide
- N-(2,4-Dimethylphenyl)-N-((3-nitrophenylimino)methyl)benzamide
Uniqueness
N-(2,4-Dimethylphenyl)-N-((3-methoxyphenylimino)methyl)benzamide is unique due to the presence of the methoxy group, which can influence its reactivity and interactions. The methoxy group can participate in hydrogen bonding and affect the electronic properties of the aromatic ring, making this compound distinct from its analogs.
Propriétés
Formule moléculaire |
C23H22N2O2 |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
N-(2,4-dimethylphenyl)-N-[(3-methoxyphenyl)iminomethyl]benzamide |
InChI |
InChI=1S/C23H22N2O2/c1-17-12-13-22(18(2)14-17)25(23(26)19-8-5-4-6-9-19)16-24-20-10-7-11-21(15-20)27-3/h4-16H,1-3H3 |
Clé InChI |
JFAULTFZUJYMMZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N(C=NC2=CC(=CC=C2)OC)C(=O)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-bromonaphthalen-2-yl)oxy]-N'-(naphthalen-1-ylacetyl)acetohydrazide](/img/structure/B12444421.png)
![N-[4-(Aminomethyl)phenyl]-3-methylbenzamide](/img/structure/B12444423.png)
![cycloocta-1,5-diene;(2S,5S)-1-[1-[(2S,5S)-2,5-diethylphospholan-1-ium-1-yl]propan-2-yl]-2,5-diethylphospholan-1-ium;rhodium;tetrafluoroborate](/img/structure/B12444440.png)

![2-{[(5Z)-2-(1,2-diazinan-1-yl)-4-oxo-1,3-thiazol-5-ylidene]methyl}-5-fluorophenyl pyrrolidine-1-carboxylate](/img/structure/B12444443.png)
![3-[4-methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid](/img/structure/B12444448.png)

![Benzamide, 4-[(3,4-dihydroxybenzylidene)amino]-](/img/structure/B12444458.png)
![Ethyl 3-amino-5-[3-(trifluoromethyl)phenoxy]benzoate](/img/structure/B12444461.png)
![4-nitrobenzyl N-[(4-chlorophenyl)carbonyl]phenylalaninate](/img/structure/B12444462.png)



![4-oxo-N,N-diphenyl-4-[2-(pyridin-3-ylcarbonyl)hydrazinyl]butanamide](/img/structure/B12444495.png)
